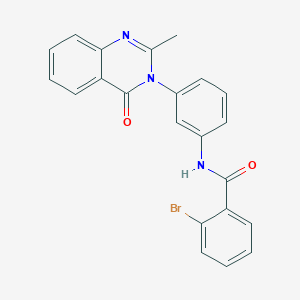

2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXWGAYJJGUHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Methods

Critical Challenges and Solutions

- Bromination Selectivity: Directing bromine to the benzamide’s ortho position demands electrophilic agents (e.g., Br₂/FeBr₃) or directed ortho metalation.

- Quinazolinone Stability: The 4-oxo group is prone to reduction; thus, mild oxidizing conditions (e.g., TBHP) are preferred during annulation.

- Purification: Silica gel chromatography effectively isolates the target compound, though recrystallization from ethanol/water improves purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The quinazolinone core can undergo oxidation or reduction under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

- 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

- 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide

Uniqueness

2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cancer cells, antibacterial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is , with a molecular weight of approximately 372.25 g/mol. The compound features a bromine atom, a quinazolinone moiety, and an amide functional group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide have shown selective toxicity towards cancer cells while sparing normal cells. The following table summarizes findings related to the anticancer potential of quinazolinone derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| Compound B | A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| Compound C | HepG2 (Liver Cancer) | 10.0 | Disruption of mitochondrial function |

These compounds often induce apoptosis through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS).

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives have also been investigated. Screening tests indicate that certain derivatives exhibit selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for selected compounds are shown below:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-bromo Compound X | Staphylococcus aureus | 32 |

| 2-bromo Compound Y | Bacillus subtilis | 16 |

These findings suggest that modifications to the quinazolinone scaffold can enhance antibacterial efficacy.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide. Studies indicate that:

- Bromine Substitution : The presence of bromine enhances lipophilicity, improving membrane permeability.

- Quinazolinone Core : The quinazolinone structure is essential for anticancer activity, with modifications leading to varied potency.

- Amide Linkage : The amide group contributes to binding affinity with target proteins involved in cancer progression.

Case Studies

A notable study evaluated the effects of a series of quinazolinone derivatives on various cancer cell lines. The results indicated that specific substitutions significantly influenced cytotoxicity and selectivity towards cancerous versus normal cells.

Case Study: Quinazolinone Derivative Evaluation

In a comparative study involving multiple derivatives, it was found that:

- Compounds with electron-donating groups exhibited higher anticancer activity.

- The introduction of halogens (like bromine) resulted in improved antibacterial properties.

Q & A

Q. What comparative analyses distinguish this compound from structurally similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.